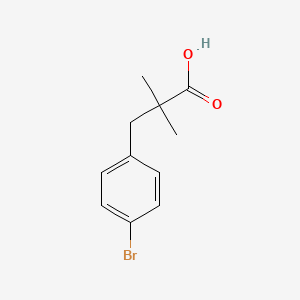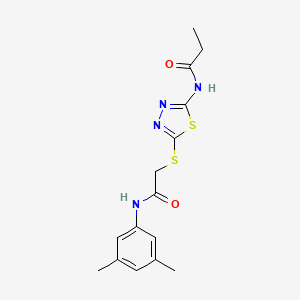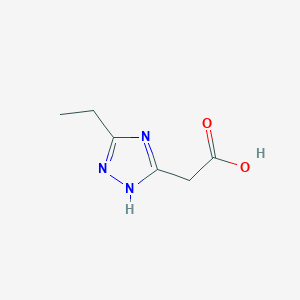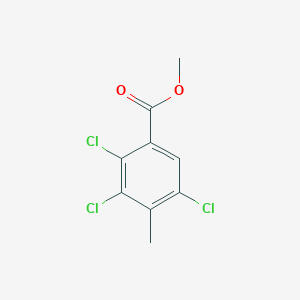
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
“3-(4-Bromophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula BrC6H4CH2CH2CO2H . It has a molecular weight of 229.07 and is related to 3-(4-Bromophenyl)propionic acid .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 336.3±17.0 °C at 760 mmHg, and a flash point of 157.2±20.9 °C . It also has a molar refractivity of 49.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 149.6±3.0 cm3 .Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is electron-withdrawing, which makes the molecule more reactive than the corresponding molecule without the bromine atom. This increased reactivity allows the molecule to undergo various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the bromine atom in the molecule may interact with certain biochemical pathways and affect the activity of certain enzymes. In addition, the molecule may interact with various proteins and other molecules in the body, leading to physiological changes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid in laboratory experiments is its high reactivity. This makes it an ideal starting material for a variety of organic reactions. However, the molecule is also highly toxic and should be handled with care. In addition, the bromine atom in the molecule may interact with other molecules in the reaction mixture, leading to unexpected results.
Zukünftige Richtungen
Future research on 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid could focus on its biochemical and physiological effects. In addition, further research could explore its potential applications in drug synthesis and other organic reactions. Furthermore, research could investigate the potential toxicity of the molecule and its interactions with other molecules in the body. Finally, research could focus on the development of safer and more efficient methods of synthesizing the molecule.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs and other organic compounds. It has also been used as a reagent in various organic reactions, such as the synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acidl-2-methylpropanoic acid. In addition, it has been used in the synthesis of other derivatives of 2,2-dimethylpropanoic acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROXVNNDXPWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186498-30-6 | |
| Record name | 3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)
![N-[2-[Ethyl-[1-[3-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2621159.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2621163.png)
![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)